molecular formula C20H27NO5S B2365803 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1795299-39-6

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2365803
CAS No.: 1795299-39-6
M. Wt: 393.5
InChI Key: INYBQHYNYVTIDH-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
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Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C20H27NO5S. It is characterized by its unique structure, which includes a hydroxyethoxy group and a methoxy-substituted aromatic system. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
  • Purity : Typically ≥95%

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.

Antimicrobial Activity

Research indicates that sulfonamide compounds often exhibit antimicrobial properties. A study conducted on related sulfonamides demonstrated their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Sulfonamides have been shown to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell migration. In vitro studies suggest that this compound may inhibit the activation of NF-kB, a key regulator in inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the effectiveness against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control.
    • : Suggests potential for development as an antimicrobial agent.
  • Case Study on Anti-inflammatory Activity :
    • Objective : Assess the impact on TNF-alpha production in macrophages.
    • Method : Macrophages were treated with the compound and stimulated with LPS.
    • Results : A marked reduction in TNF-alpha levels was observed.
    • : Indicates potential therapeutic applications in inflammatory diseases.

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against S. aureus
Anti-inflammatoryReduced TNF-alpha production in macrophages
CytotoxicityLow cytotoxicity observed in normal cell lines

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)18-11-15(2)20(25-4)16(3)12-18/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBQHYNYVTIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C(=C2)C)OC)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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